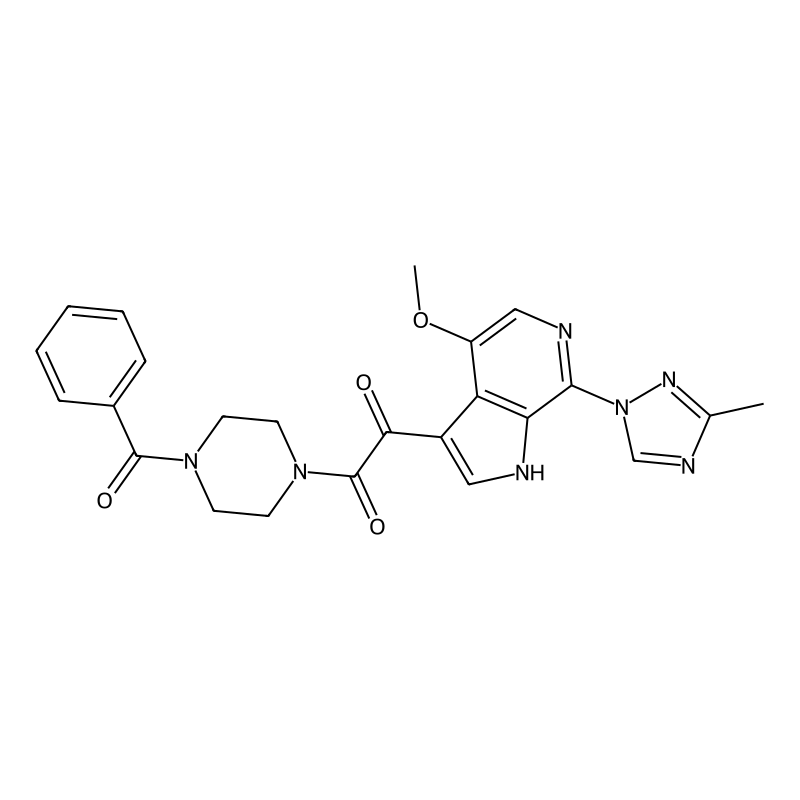

Temsavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some areas of scientific research involving Temsavir:

Understanding mechanisms of action

Researchers have used Temsavir to study the details of how neuraminidase inhibitors prevent influenza virus replication. This research has helped to improve the design of new influenza drugs [Source: PLOS One()].

Testing against different influenza strains

Scientists have investigated the effectiveness of Temsavir against various influenza strains, including those resistant to other antiviral medications [Source: Science ()].

Exploring combination therapies

Researchers have explored the use of Temsavir in combination with other antiviral drugs to see if it could improve treatment outcomes [Source: Clinical Infectious Diseases ()].

Temsavir is an active metabolite derived from fostemsavir, functioning as an HIV-1 attachment inhibitor. It operates by binding to the glycoprotein 120 (gp120) subunit of the HIV-1 virus, thereby preventing the virus from interacting with the host's CD4 cells. This mechanism effectively inhibits viral entry into the host cells, making temsavir a crucial component in the treatment of HIV-1 infection .

Temsavir exhibits significant biological activity as an HIV-1 attachment inhibitor. Its binding to gp120 stabilizes a conformation that prevents the virus from effectively engaging with CD4 receptors on host cells . Additionally, temsavir has been shown to block immunomodulatory activities of shed gp120, protecting uninfected bystander cells from antibody-dependent cellular cytotoxicity responses and cytokine release . This dual action enhances its therapeutic potential against HIV-1.

The synthesis of temsavir involves several steps, beginning with the reaction of specific organic compounds to form intermediates that ultimately yield temsavir. For instance, a notable synthetic route includes the formation of acylimidazole intermediates through reactions involving N-acetonitriles and subsequent coupling reactions with halo-substituted heterocycles. This process has been optimized to generate high yields of the desired amides, which are crucial for producing temsavir .

Temsavir's pharmacokinetics reveal significant interactions with other drugs. For example, coadministration with boosted protease inhibitors like darunavir/ritonavir has been shown to increase temsavir's plasma concentrations significantly. Conversely, certain drugs like etravirine can decrease its plasma levels by around 50%, indicating a complex interplay in drug metabolism and efficacy . These interactions underscore the importance of careful management in therapeutic settings to optimize treatment outcomes.

Several compounds exhibit similar mechanisms or structures to temsavir. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Fostemsavir | Prodrug converted to temsavir | Acts as a precursor; requires metabolic conversion |

| Maraviroc | CCR5 antagonist | Targets a different receptor than temsavir |

| Enfuvirtide | Fusion inhibitor | Prevents fusion of viral and host cell membranes |

| Doravirine | Non-nucleoside reverse transcriptase inhibitor | Different target site; effective against resistant strains |

Temsavir stands out due to its specific action on gp120 and its ability to prevent viral entry without directly inhibiting reverse transcription or fusion processes, which are targeted by other compounds .

Origins in Phenotypic Screening

Temsavir’s discovery traces back to a phenotypic screening campaign conducted by Bristol-Myers Squibb in the early 2000s. The initial lead compound, indole-3-glyoxamide (BMS-378806, 6), was identified through a pseudotyped virus assay designed to detect inhibitors of HIV-1 infectivity. This compound exhibited antiviral activity by stabilizing a conformational state of the gp120 envelope glycoprotein that prevented recognition by host CD4 receptors.

Structural Optimization Challenges

Early derivatives of 6 faced significant pharmacokinetic (PK) and safety liabilities, including metabolic instability and off-target effects such as hERG channel inhibition. Systematic structure-activity relationship (SAR) studies revealed critical pharmacophoric elements:

- The indole glyoxamide core was essential for gp120 binding.

- Substituents at the C-7 position (e.g., 3-methyl-1,2,4-triazole) enhanced potency and reduced CYP3A4-mediated drug-drug interaction risks.

- Piperazine modifications improved metabolic stability and oral bioavailability.

These insights culminated in temsavir (BMS-626529, 31), which demonstrated a 10-fold lower clearance in preclinical models compared to earlier analogs and a plasma half-life suitable for twice-daily dosing.

Prodrug Strategy and Clinical Translation

To address temsavir’s poor aqueous solubility (0.022 mg/mL at pH 7.4), researchers developed fostemsavir (BMS-663068, 35), a phosphonooxymethyl prodrug designed for enhanced intestinal absorption. Clinical trials confirmed fostemsavir’s efficacy in combination therapies, leading to its FDA approval in 2020 for multidrug-resistant HIV-1.

Initial Synthetic Approaches

The earliest synthetic approaches to indole glyoxamide derivatives followed conventional methodologies starting with readily available indole substrates [1] [5]. The fundamental synthetic strategy involved acylation of substituted indole derivatives with oxalyl chloride to form acid chloride intermediates, followed by coupling with N-benzoyl piperazine to afford the target glyoxamide products [1] [5]. This straightforward approach, depicted in the foundational synthetic schemes, involved treating indole 24 with oxalyl chloride under standard conditions to generate acid chloride 25a, which was subsequently coupled with the appropriate piperazine derivative to produce compounds 26 [1] [5].

An alternative methodology employed ethyl chlorooxalate or methyl chlorooxalate in the presence of aluminum chloride as a Lewis acid catalyst [1] [5]. This protocol afforded glyoxyl ester intermediates that required saponification to carboxylic acid 25b, followed by amide coupling using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as the coupling agent in the presence of Hünig base [1] [5]. This approach provided greater flexibility in reaction conditions and often delivered superior yields compared to the direct acid chloride methodology.

Novel Aminoacetonitrile Methodologies

The limited availability of commercial reagents for indole glyoxamide synthesis necessitated the development of innovative methodologies centered on aminoacetonitrile chemistry [1] [6] [7]. These synthetic innovations represented a significant advancement in organic methodology and enabled extensive structure-activity exploration that would have been otherwise prohibitively challenging.

The cornerstone methodology involved Claisen-type condensation between aminoacetonitrile derivatives 75 and ester substrates 76, mediated by sodium bis(trimethylsilyl)amide [1] [6]. This transformation generated stabilized anion intermediate 77, which was subsequently oxidized in situ using aqueous sodium hypochlorite to afford α-keto amide products 78 [1] [6]. The use of commercial bleach (5.25% sodium hypochlorite in water) as the oxidizing agent represented a particularly practical and economical solution that proved robust across diverse substrate combinations.

A complementary approach involved coupling aminoacetonitrile derivatives 75 with nitrile substrates 79 in the presence of multiple equivalents of sodium bis(trimethylsilyl)amide [1] [6]. This protocol generated imine intermediates 80 that were oxidized using peracetic acid to deliver the same α-keto amide products 78 [1] [6]. The versatility of these methodologies enabled systematic exploration of heterocyclic replacements and substituent effects that would have been extremely challenging using traditional synthetic approaches.

Heterocycle Incorporation via Nucleophilic Substitution

Advanced synthetic strategies incorporated heterocyclic components through nucleophilic aromatic substitution reactions [1] [8] [9] [10]. These methodologies proved particularly valuable for accessing azaindole derivatives that became central to the successful temsavir development program. The base-mediated nucleophilic aromatic substitution of 2-halo heterocycles 81 with anions derived from 1-cyanoacetylpiperidine 82 afforded stabilized anion intermediates 83 [1] [8]. Subsequent oxidation with peracetic acid generated unstable cyanohydrin intermediates that spontaneously collapsed to α-keto amide products 84.

Similar nucleophilic substitution protocols employed α-aminoacetonitrile derivatives 75 or (hetero)aryl acetonitrile substrates 85 as nucleophilic partners [1] [9] [10]. These reactions generated stabilized anions 86 and 87, which provided compounds 88 and 89 after exposure to appropriate oxidizing agents [1] [9] [10]. The choice of oxidant proved substrate-dependent, with nickel dioxide or bis(trimethylsilyl)peroxide proving optimal for anion 86, while sodium peroxide was preferred for intermediate 87 [1] [9] [10].

Advanced Azaindole Synthesis

The synthesis of azaindole cores presented unique challenges due to the electron-deficient nature of these heterocycles [1] [11] [12]. Traditional Friedel-Crafts acylation conditions that proved effective for indole substrates failed completely with azaindole substrates, as exemplified by the inability to convert 7-azaindole 111 to the corresponding glyoxylated product 117 [1] [12]. This fundamental challenge necessitated the development of specialized protocols tailored to the reduced nucleophilicity of azaindole systems.

The initial solution involved enhancing the nucleophilicity of the azaindole C-3 position through deprotonation of the heterocycle nitrogen-hydrogen bond using methylmagnesium iodide [4]. Subsequent addition of zinc chloride followed by methyl oxalyl chloride delivered the desired glyoxalate ester 118 in modest but practically useful yields [4]. While this protocol provided proof-of-concept, the moderate yields and specialized conditions prompted further optimization efforts.

A more general and practical solution employed aluminum chloride as a Lewis acid catalyst for the reaction of azaindoles 113-116 with methyl oxalyl chloride in dichloromethane [1] [11] [12]. This methodology successfully provided 4-aza, 5-aza, 6-aza, and 7-aza glyoxalate esters 119, 120, 121, and 118 in yields ranging from 42% to 76% [1] [11] [12]. The resulting ester functionalities were readily saponified to carboxylic acids 122-125, which could be coupled with appropriate piperazine derivatives to afford the targeted compounds.

Ionic Liquid Catalysis

An alternative protocol for azaindole acylation utilized highly acidic ionic liquid 1-ethyl-3-methylimidazolium chloroaluminate as both solvent and catalyst [1] [13] [14]. This ionic liquid, generated from 1-ethyl-3-methylimidazolium chloride and aluminum chloride, enabled room temperature acylation of substituted 4- and 6-azaindoles with methyl chlorooxalate or ethyl chlorooxalate [1] [13] [14]. Remarkably, this protocol not only effected the desired acylation but also promoted ester dealkylation to deliver substituted carboxylic acid products directly in yields ranging from 43% to 90% [1] [13] [14].

Structure-Activity Relationship Studies

Benzamide Element Optimization

Initial structure-activity relationship studies focused on the benzamide portion of the lead compound due to synthetic accessibility considerations [1] [15] [16] [5]. However, these early investigations proved discouraging, as systematic installation of substituents around the phenyl ring consistently resulted in reduced antiviral potency [1] [15] [16] [5]. Even small substituents typically had deleterious effects on biological activity, suggesting stringent steric and electronic requirements within this region of the pharmacophore.

Despite the general intolerance for substitution, certain heterocyclic replacements proved acceptable [1] [15]. Survey of five-membered heterocycles revealed that 2-thienyl and 3-thienyl analogs fully preserved antiviral potency, providing important insights into the geometric and electronic requirements for activity [1] [15]. The 2-pyridyl replacement also demonstrated acceptable activity, though generally inferior to the thiophene derivatives [1] [15]. These findings proved somewhat prescient, as the benzoylated piperazine element identified in the original lead compound 3 was ultimately retained in the final clinical candidates temsavir 1 and fostemsavir 2 [2].

Indole Core Modification

Systematic exploration of indole substitution patterns revealed dramatic structure-activity relationships that fundamentally shaped the development program [1] [2] [5]. The introduction of a 4-fluoro substituent produced compound 15 with over 60-fold enhanced antiviral potency compared to the parent indole 3, representing a transformative discovery that redirected the entire optimization effort [1] [17] [15] [5]. This remarkable enhancement in activity, with half-maximal effective concentration values improving from 153 nanomolar to 2.6 nanomolar, established the 4-position as a critical optimization vector.

Additional small substituents at the 4-position, including chloro, bromo, methoxy, and ethoxy groups, also conferred enhanced antiviral potency [1] [17] [15]. However, larger substituents such as isopropoxy demonstrated reduced activity, indicating specific steric limitations at this site [1] [15]. Electron-withdrawing groups like nitro exhibited essentially neutral effects, demonstrating that electronic properties were less critical than steric considerations [1] [17] [15].

The systematic evaluation of substitution at positions 5, 6, and 7 of the indole core revealed distinct tolerance patterns [1] [2] [5]. Substitution at the 5- and 6-positions with fluorine, chlorine, or methoxy groups proved detrimental to human immunodeficiency virus type 1 inhibitory potency, with effects being more severe at the 5-position compared to the 6-position [1] [2] [5]. In contrast, the 7-position demonstrated considerable scope for substitution, with many substituents conferring enhanced antiviral potency and broader functional spectrum of inhibition [1] [11] [18].

Azaindole Development

The transition from indole to azaindole cores represented a pivotal advancement that addressed multiple pharmaceutical limitations [1] [11] [18]. The systematic evaluation of nitrogen positional isomers revealed that 4-azaindole and 7-azaindole derivatives 147 and 150 fully retained the antiviral potency of the progenitor indole 146 [1] [11]. The 6-azaindole analog 149 exhibited 5-fold reduced activity, while the 5-azaindole derivative 148 demonstrated substantially diminished potency [1] [11].

The introduction of nitrogen atoms into the indole core provided several pharmaceutical advantages [1] [11]. All azaindole isomers exhibited improved aqueous solubility compared to the corresponding indole, with enhancements ranging from 25-fold for compounds 148 and 149 to 58-fold for compounds 147 and 150 [1] [11]. The increased polarity also translated into improved metabolic stability in human liver microsomes, with half-life values exceeding 100 minutes for the 4-aza and 5-aza derivatives compared to 16.9 minutes for the parent indole [1] [11].

Piperazine Ring Modifications

Comprehensive exploration of piperazine substitution patterns and replacements provided important insights into the spatial and electronic requirements of this pharmacophoric element [1] [19]. Mono-methylation proximal to the glyoxamide moiety led to 5-fold enhancement of antiviral potency, with the (R)-isomer 63 demonstrating 10-fold superior activity compared to the (S)-antipode 64 [1] [19]. Installing a methyl substituent proximal to the benzamide afforded analog 65 with activity comparable to the progenitor 15 [1] [19].

Attempts to replace the piperazine ring with alternative diamine scaffolds generally resulted in poorly active compounds [1] [19]. Piperazine ring expansion to homopiperazine 66, steric constraint with bridging elements 67, and ring opening to linear diamines 68-71 all produced compounds with dramatically reduced activity [1] [19]. Deployment of diamine functionality on cyclohexane scaffolds in 1,2- or 1,3-topologies also yielded inactive compounds, with only the cis-diamino cyclohexane 73 exhibiting detectable antiviral activity at concentrations below 300 micromolar [1] [19].

Evolution from Indole Glyoxamide Scaffold

Lead Optimization Strategy

The evolution from the initial indole glyoxamide lead compound 3 to the clinical candidate temsavir 31 exemplified systematic medicinal chemistry optimization addressing multiple pharmaceutical challenges simultaneously [1] [3] [2]. The original lead compound, while mechanistically novel, suffered from poor pharmaceutical properties including limited aqueous solubility, dissolution-limited absorption, and suboptimal pharmacokinetic characteristics [1] [4] [17] [15].

The optimization strategy focused on enhancing intrinsic antiviral potency while simultaneously improving pharmaceutical properties [1] [11] [18]. This dual optimization approach proved essential, as clinical target definition required compounds with at least 10-fold improved overall profiles compared to early development candidates [1] [11] [18]. The strategy encompassed systematic exploration of each major pharmacophoric element while maintaining the essential molecular recognition features responsible for the unique mechanism of action.

Progression Through Key Intermediates

The development progression can be traced through several key intermediate compounds that addressed specific limitations while introducing new challenges [1] [3] [2]. Compound 7, the 4-fluoro derivative of the original lead, demonstrated the potential for dramatic potency enhancement but suffered from severe dissolution and solubility limitations that prevented further development [1] [4] [17] [15]. The crystalline aqueous solubility of 5 micrograms per milliliter and high melting point of 236°C resulted in dissolution-limited absorption and non-linear pharmacokinetic profiles [1] [4] [17] [15].

The progression to 4,7-dimethoxy indole derivative 9 provided further potency enhancement but introduced metabolic liability through O-demethylation at both methoxy substituents [1] [20]. This metabolic pathway raised concerns about formation of potentially reactive indoloquinone metabolite 11 in vivo [1] [20]. The solution to this challenge emerged through replacement of the indole core with 6-azaindole in compound 10 (BMS-488043), which preserved antiviral properties while introducing a mildly basic nitrogen atom that precluded quinone formation [1] [16].

Compound 10 represented a significant advancement, demonstrating improved metabolic stability (half-life greater than 100 minutes in human liver microsomes versus 37 minutes for compound 8) and enhanced membrane permeability [1] [16] [5]. However, clinical evaluation revealed inadequate plasma exposure, necessitating dosing with high-fat meals and excessive pill burden due to high required doses [1] [21]. This limitation prompted development of phosphonooxymethyl prodrug 12, which demonstrated significantly improved dissolution and absorption characteristics [1] [22].

Final Optimization to Temsavir

The ultimate optimization to temsavir 31 incorporated lessons learned from the entire development program while introducing novel structural elements that addressed remaining limitations [1] [23] [18]. The incorporation of N-linked triazole heterocycles at the 7-position of the azaindole core provided the final breakthrough in achieving the desired combination of potency and pharmaceutical properties [1] [18].

The progression through compounds 27 and 28 demonstrated the potential of triazole-substituted derivatives but revealed new limitations [1] [18]. Compound 28 (BMS-585248) showed promising rat pharmacokinetic profiles with 10-fold lower intravenous clearance and 13-fold improved oral area under the curve compared to compound 10 [1] [18]. However, clinical evaluation revealed less than dose-proportional increases in plasma exposure, with insufficient trough concentrations for efficacy studies [1] [18].

The final optimization to temsavir 31 involved subtle modification of the triazole ring through introduction of a 3-methyl substituent [1] [23]. This seemingly minor structural change proved transformative, eliminating human ether-a-go-go-related gene inhibition and cytochrome P450 3A4 inhibition liabilities while maintaining superior pharmacokinetic properties [1] [24]. The rat pharmacokinetic profile of temsavir represented an order of magnitude improvement in clearance and nearly doubled half-life compared to compound 10, reflected in approximately 8-fold higher plasma area under the curve following oral dosing [1] [23].

Chemical Optimization Process

Physicochemical Property Optimization

The chemical optimization process for temsavir encompassed systematic improvement of physicochemical properties alongside enhancement of biological activity [1] [11]. The introduction of azaindole cores provided increased polarity reflected in improved aqueous solubility across the pH range [1] [11]. The measured polar surface area increased from 73.5 square angstroms for the parent indole to 86.4 square angstroms for all azaindole isomers, contributing to enhanced dissolution characteristics [1] [11].

However, increased polarity came with trade-offs in membrane permeability, as demonstrated by reduced Caco-2 permeability coefficients for most azaindole derivatives [1] [11]. The 5-aza and 6-aza analogs showed particularly pronounced reductions in permeability, with values below 20 nanometers per second compared to 169 nanometers per second for the parent indole [1] [11]. The 4-aza and 7-aza derivatives maintained better permeability profiles while still providing solubility advantages [1] [11].

The optimization process also addressed metabolic stability concerns through strategic incorporation of metabolically stable substituents and heterocycles [1] [11]. The azaindole derivatives demonstrated dramatically improved stability in human liver microsomes, with half-life values exceeding 100 minutes for several analogs compared to less than 17 minutes for the parent indole [1] [11]. This improvement proved essential for achieving therapeutically relevant plasma exposures with reasonable dosing regimens.

Formulation and Delivery Optimization

The chemical optimization process extended beyond intrinsic molecular properties to encompass formulation and delivery considerations [1] [22] [11]. The development of phosphonooxymethyl prodrug technology represented a sophisticated solution to dissolution and absorption limitations [1] [22]. This prodrug strategy exploited alkaline phosphatase-mediated cleavage in the gastrointestinal tract to release parent drug in a controlled manner [1] [22].

The prodrug fostemsavir 35 demonstrated aqueous solubility exceeding 11 milligrams per milliliter across the physiological pH range, representing a greater than 500-fold improvement compared to parent temsavir [1] [22]. This dramatic solubility enhancement enabled formulation in aqueous solutions at concentrations exceeding 100 milligrams per milliliter for toxicology studies [1] [22]. The high oral bioavailability (80-122%) observed across preclinical species reflected efficient prodrug release and parent drug absorption [1] [22].

Clinical pharmacokinetic studies confirmed the utility of the prodrug approach, with dose-proportional increases in temsavir plasma exposure over doses ranging from 25 to 800 milligrams [1] [22]. At equivalent doses, the prodrug provided 6-fold higher maximum plasma concentrations and 3-fold improved area under the curve compared to parent drug dosed as capsules with high-fat meals [1] [22]. However, the shorter absorption profile and reduced half-life observed with the prodrug necessitated development of extended-release formulations for optimal clinical utility.

Synthetic Challenges and Solutions

Selective Functionalization Challenges

The development of temsavir required solving numerous synthetic challenges related to selective functionalization of complex heterocyclic systems [1] [19] [25] [26] [22]. The need for selective mono-acylation of symmetrically substituted piperazines presented a fundamental challenge that demanded innovative solutions [1] [19] [25] [26]. Traditional acylation protocols typically resulted in statistical mixtures of mono- and bis-acylated products, complicating purification and reducing overall efficiency.

The breakthrough solution involved exploitation of piperazine dianion chemistry using n-butyllithium in tetrahydrofuran [1] [25]. Treatment of piperazine 44 with 2.2 equivalents of n-butyllithium generated dianion 45, which upon addition of 0.95 equivalents of benzoyl chloride provided mono-benzoylated product 47 in 84% yield with minimal bis-acylated material 48 [1] [25]. The intermediate mono-anionic species 46 could be captured with a second aroyl chloride to afford unsymmetrically disubstituted compounds 49 in essentially quantitative yield [1] [25].

For unsymmetrically substituted piperazines, regioselectivity control was achieved through steric effects and temporary in situ protection strategies [1] [26]. The treatment of 2-methylpiperazine 50 with n-butyllithium followed by trimethylsilyl chloride provided regioselective protection, enabling subsequent acylation at the less hindered nitrogen atom [1] [26]. This methodology proved general for various substituted piperazines and was successfully extended to other diamine systems [1] [26].

Azaindole Core Construction

The construction of azaindole cores presented unique synthetic challenges due to limited commercial availability and specialized reaction requirements [1] [27] [28] [29]. The successful extension of the Bartoli indole synthesis to azaindole preparation represented a significant methodological advancement [1] [27] [28] [29]. This reaction, employing vinylmagnesium bromide with nitropyridine substrates, proceeded through a complex mechanism involving nitrosobenzene intermediates and 3,3-sigmatropic rearrangements [1] [24] [30].

The Bartoli protocol was successfully adapted for preparation of 4- and 6-azaindoles from nitro-substituted pyridines [1] [27] [28] [29]. While yields were modest (20-31%), the reactions were clean and products were readily purified by flash chromatography [1] [27] [28] [29]. Higher yields were observed when larger substituents were incorporated adjacent to the nitro group or when halogen substituents were present at the 2- or 4-positions [1] [27] [28] [29].

The Leimgruber-Batcho reaction provided an alternative approach to azaindole synthesis with enhanced versatility [1] [27] [31] [32]. This two-step protocol involved initial condensation of 2-methyl-substituted nitropyridines with dimethylformamide dimethyl acetal at elevated temperature to afford enamine intermediates [1] [33]. Subsequent reduction of the nitro group using iron in acidic conditions promoted cyclization with elimination of dimethylamine to furnish the azaindole products [1] [33]. The synthetic versatility was enhanced through alkylation of enamine intermediates prior to cyclization, providing access to 3-substituted azaindole derivatives [1] [33].

Large-Scale Manufacturing Challenges

The transition from discovery synthesis to commercial manufacturing required addressing numerous scalability challenges while maintaining product quality and economic viability [1] [27] [29] [34]. The original discovery route, while functional for research quantities, proved unsuitable for large-scale production due to lengthy synthetic sequences, expensive reagents, and formation of genotoxic intermediates [1] [27].

The commercial route development focused on construction of the azaindole core from simple pyrrole building blocks rather than pyridine starting materials [1] [27] [29]. This strategic change eliminated the need for lengthy functional group interconversion sequences and reduced dependence on directing groups for regioselective functionalization [1] [27] [29]. The new approach employed regioselective Friedel-Crafts acetylation of N-benzenesulfonyl pyrrole followed by Pictet-Spengler cyclization for rapid assembly of the bicyclic ring system [1] [27] [29].

Key innovations in the commercial route included development of unprecedented radical-mediated aromatization for installing the 4-methoxy substituent [1] [27] [29]. This transformation enabled formation of the fully aromatic azaindole core under mild conditions without requiring harsh oxidizing agents or high temperatures [1] [27] [29]. Novel regioselective bromination processes were developed for functionalizing the C-7 position of the azaindole, providing a handle for subsequent triazole incorporation through Ullmann-Goldberg-Buchwald coupling chemistry [1] [27] [29].

Prodrug Synthesis Optimization

The synthesis of phosphonooxymethyl prodrug fostemsavir presented unique challenges related to handling of reactive phosphate esters and isolation of stable crystalline forms [1] [22] [11]. The initial approach involved alkylation of temsavir with di-tert-butyl (chloromethyl)phosphate, but this strategy suffered from poor solubility of the lithium salt form of temsavir and resulting low reaction efficiency [1] [22].

The solution involved development of a salt metathesis process to convert the lithium salt of temsavir to a more soluble and reactive potassium salt [1] [22]. This transformation significantly improved the alkylation efficiency and enabled reliable large-scale production [1] [22]. The subsequent deprotection of the di-tert-butyl phosphate ester required careful optimization to avoid decomposition of the labile phosphonooxymethyl group [1] [22].

Salt screening studies were essential for identifying stable crystalline forms of the final prodrug [1] [22] [11]. Extensive experimentation with various amine bases led to the identification of tris(hydroxymethyl)aminomethane (tromethamine) salt as the optimal form, providing excellent aqueous solubility, chemical stability, and manufacturability [1] [22] [11]. The tromethamine salt demonstrated stability under both acidic and neutral conditions for at least 24 hours at 37°C and excellent solid-state stability [1] [22] [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Li Z, Zhou N, Sun Y, Ray N, Lataillade M, Hanna GJ, Krystal M. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors. Antimicrob Agents Chemother. 2013 Sep;57(9):4172-80. doi: 10.1128/AAC.00513-13. Epub 2013 Jun 17. PubMed PMID: 23774428; PubMed Central PMCID: PMC3754311.

3: Brown J, Chien C, Timmins P, Dennis A, Doll W, Sandefer E, Page R, Nettles RE, Zhu L, Grasela D. Compartmental absorption modeling and site of absorption studies to determine feasibility of an extended-release formulation of an HIV-1 attachment inhibitor phosphate ester prodrug. J Pharm Sci. 2013 Jun;102(6):1742-51. doi: 10.1002/jps.23476. Epub 2013 Apr 5. PubMed PMID: 23681563.

4: Ray N, Hwang C, Healy MD, Whitcomb J, Lataillade M, Wind-Rotolo M, Krystal M, Hanna GJ. Prediction of virological response and assessment of resistance emergence to the HIV-1 attachment inhibitor BMS-626529 during 8-day monotherapy with its prodrug BMS-663068. J Acquir Immune Defic Syndr. 2013 Sep 1;64(1):7-15. doi: 10.1097/QAI.0b013e31829726f3. PubMed PMID: 23614999.

5: Soulié C, Lambert-Niclot S, Fofana DB, Fourati S, Ait-Arkoub Z, Sayon S, Simon A, Katlama C, Calvez V, Marcelin AG. Frequency of amino acid changes associated with resistance to attachment inhibitor BMS-626529 in R5- and X4-tropic HIV-1 subtype B. J Antimicrob Chemother. 2013 Jun;68(6):1243-5. doi: 10.1093/jac/dkt018. Epub 2013 Feb 8. PubMed PMID: 23396856.

6: Nettles RE, Schürmann D, Zhu L, Stonier M, Huang SP, Chang I, Chien C, Krystal M, Wind-Rotolo M, Ray N, Hanna GJ, Bertz R, Grasela D. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects. J Infect Dis. 2012 Oct 1;206(7):1002-11. doi: 10.1093/infdis/jis432. Epub 2012 Aug 14. PubMed PMID: 22896665.

7: Nowicka-Sans B, Gong YF, McAuliffe B, Dicker I, Ho HT, Zhou N, Eggers B, Lin PF, Ray N, Wind-Rotolo M, Zhu L, Majumdar A, Stock D, Lataillade M, Hanna GJ, Matiskella JD, Ueda Y, Wang T, Kadow JF, Meanwell NA, Krystal M. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068. Antimicrob Agents Chemother. 2012 Jul;56(7):3498-507. doi: 10.1128/AAC.00426-12. Epub 2012 Apr 30. PubMed PMID: 22547625; PubMed Central PMCID: PMC3393465.

8: Charpentier C, Larrouy L, Visseaux B, Landman R, Levittas M, Storto A, Damond F, Yazdanpanah Y, Yeni P, Brun-Vézinet F, Descamps D. Prevalence of subtype-related polymorphisms associated with in vitro resistance to attachment inhibitor BMS-626529 in HIV-1 'non-B'-infected patients. J Antimicrob Chemother. 2012 Jun;67(6):1459-61. doi: 10.1093/jac/dks067. Epub 2012 Mar 1. PubMed PMID: 22382470